1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
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Overview
Description
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, is a phospholipid commonly found in biological membranes. It consists of a glycerol backbone with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position, linked to a phosphoethanolamine head group. This compound plays a crucial role in membrane structure and function, contributing to the fluidity and dynamics of cellular membranes .
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a phospholipid, a major component of biological membranes . It primarily targets the air/water interfaces in the alveoli .
Mode of Action
POPE reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and potentially cause respiratory distress .
Biochemical Pathways
POPE is synthesized via the CDP-ethanolamine pathway , also known as the Kennedy pathway . In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the final step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine . POPE is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .
Pharmacokinetics
As a phospholipid, it is known to be soluble in ethanol, dmso, and a mixture of chloroform, methanol, and water .
Result of Action
The primary result of POPE’s action is the prevention of alveolar collapse, thereby reducing the risk of respiratory distress . This is particularly important in the context of infant respiratory distress syndrome, where synthetic lung surfactants like POPE are used for treatment .
Action Environment
The action of POPE is influenced by environmental factors such as temperature and light. It is stable for one year when stored at -20°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment, which can influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerophosphoethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts such as triethylamine.
Major Products Formed:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Substitution: Modified phospholipids with different head groups.
Scientific Research Applications
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics, providing insights into the behavior of biological membranes.
Biology: The compound is utilized in the formation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It plays a role in the development of lipid-based formulations for pharmaceuticals, enhancing the bioavailability and stability of therapeutic agents.
Comparison with Similar Compounds
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (Phosphatidylcholine): Similar in structure but with a choline head group instead of phosphoethanolamine.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA (Phosphatidic Acid): Contains a phosphate group instead of phosphoethanolamine.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PS (Phosphatidylserine): Features a serine head group instead of phosphoethanolamine.
Uniqueness: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE is unique due to its specific head group, which imparts distinct biochemical properties and interactions within the membrane. Its role in modulating membrane dynamics and participating in signaling pathways sets it apart from other similar phospholipids .
Properties
CAS No. |
26662-94-2 |
---|---|
Molecular Formula |
C39H76NO8P |
Molecular Weight |
718.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
InChI Key |
FHQVHHIBKUMWTI-OTMQOFQLSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
26662-94-2 |
physical_description |
Solid |
Synonyms |
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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